molecular formula C16H17N3O2 B2629687 3-(1-Quinolin-2-ylpyrrolidin-3-yl)-1,3-oxazolidin-2-one CAS No. 2380010-11-5

3-(1-Quinolin-2-ylpyrrolidin-3-yl)-1,3-oxazolidin-2-one

Cat. No. B2629687
M. Wt: 283.331
InChI Key: RVIDDZZQQXSBKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(1-Quinolin-2-ylpyrrolidin-3-yl)-1,3-oxazolidin-2-one, also known as QPO or QPOX, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Mechanism Of Action

The mechanism of action of 3-(1-Quinolin-2-ylpyrrolidin-3-yl)-1,3-oxazolidin-2-one is not fully understood, but it is believed to involve the inhibition of specific enzymes and receptors in the body. In cancer cells, 3-(1-Quinolin-2-ylpyrrolidin-3-yl)-1,3-oxazolidin-2-one has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. In neurological disorders, 3-(1-Quinolin-2-ylpyrrolidin-3-yl)-1,3-oxazolidin-2-one has been shown to modulate the activity of dopamine receptors, which are involved in the regulation of movement and mood.

Biochemical And Physiological Effects

3-(1-Quinolin-2-ylpyrrolidin-3-yl)-1,3-oxazolidin-2-one has been shown to have a range of biochemical and physiological effects in various experimental systems. In cancer cells, 3-(1-Quinolin-2-ylpyrrolidin-3-yl)-1,3-oxazolidin-2-one has been shown to induce cell cycle arrest and apoptosis, leading to the inhibition of tumor growth. In neurological disorders, 3-(1-Quinolin-2-ylpyrrolidin-3-yl)-1,3-oxazolidin-2-one has been shown to improve motor function and cognitive performance in animal models. 3-(1-Quinolin-2-ylpyrrolidin-3-yl)-1,3-oxazolidin-2-one has also been shown to have anti-inflammatory and antioxidant effects, which may contribute to its therapeutic potential.

Advantages And Limitations For Lab Experiments

3-(1-Quinolin-2-ylpyrrolidin-3-yl)-1,3-oxazolidin-2-one has several advantages for use in lab experiments, including its high purity, stability, and ease of synthesis. However, 3-(1-Quinolin-2-ylpyrrolidin-3-yl)-1,3-oxazolidin-2-one is also relatively expensive and may require specialized equipment for handling and storage. In addition, the mechanism of action of 3-(1-Quinolin-2-ylpyrrolidin-3-yl)-1,3-oxazolidin-2-one is not fully understood, which may limit its use in certain experimental systems.

Future Directions

There are several potential future directions for research on 3-(1-Quinolin-2-ylpyrrolidin-3-yl)-1,3-oxazolidin-2-one, including the development of more efficient synthesis methods, the identification of new therapeutic targets, and the exploration of its potential applications in other fields such as materials science and catalysis. Additionally, further research is needed to fully understand the mechanism of action of 3-(1-Quinolin-2-ylpyrrolidin-3-yl)-1,3-oxazolidin-2-one and its potential side effects in humans.
In conclusion, 3-(1-Quinolin-2-ylpyrrolidin-3-yl)-1,3-oxazolidin-2-one is a promising chemical compound with potential applications in various scientific fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on 3-(1-Quinolin-2-ylpyrrolidin-3-yl)-1,3-oxazolidin-2-one is needed to fully understand its potential as a therapeutic agent and to explore its applications in other fields.

Synthesis Methods

The synthesis of 3-(1-Quinolin-2-ylpyrrolidin-3-yl)-1,3-oxazolidin-2-one involves the reaction of 1,3-oxazolidin-2-one with 1-(quinolin-2-yl) pyrrolidine-3-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-(dimethylamino)pyridine (DMAP). The resulting 3-(1-Quinolin-2-ylpyrrolidin-3-yl)-1,3-oxazolidin-2-one is typically obtained as a white crystalline solid with a high purity.

Scientific Research Applications

3-(1-Quinolin-2-ylpyrrolidin-3-yl)-1,3-oxazolidin-2-one has been studied extensively for its potential applications in various scientific fields, including medicinal chemistry, pharmacology, and materials science. In medicinal chemistry, 3-(1-Quinolin-2-ylpyrrolidin-3-yl)-1,3-oxazolidin-2-one has shown promising results as a potential anti-cancer agent due to its ability to inhibit the growth of cancer cells. In pharmacology, 3-(1-Quinolin-2-ylpyrrolidin-3-yl)-1,3-oxazolidin-2-one has been investigated as a potential drug candidate for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. In materials science, 3-(1-Quinolin-2-ylpyrrolidin-3-yl)-1,3-oxazolidin-2-one has been used as a building block for the synthesis of novel materials with unique properties.

properties

IUPAC Name

3-(1-quinolin-2-ylpyrrolidin-3-yl)-1,3-oxazolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O2/c20-16-19(9-10-21-16)13-7-8-18(11-13)15-6-5-12-3-1-2-4-14(12)17-15/h1-6,13H,7-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVIDDZZQQXSBKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1N2CCOC2=O)C3=NC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[1-(Quinolin-2-yl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one

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